2,4-Diiodo-6-methylaniline
Overview
Description
2,4-Diiodo-6-methylaniline is an aromatic compound with the molecular formula C7H7I2N It is characterized by the presence of two iodine atoms and a methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-6-methylaniline typically involves the iodination of 2-methylaniline. One common method is the reaction of 2-methylaniline with iodine in the presence of an oxidizing agent such as ammonium acetate. The reaction is carried out under mild conditions, often at room temperature, to achieve high regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as in the reaction with potassium dichloroiodate to form different diiodo or triiodoanilines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it to amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Iodination: Iodine and ammonium acetate in ethanol.
Substitution: Potassium dichloroiodate in dilute hydrochloric acid.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products:
Substitution Products: Various diiodo or triiodoanilines.
Oxidation Products: Nitro or nitroso derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
2,4-Diiodo-6-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-methylaniline can be hypothesized based on its structural similarity to other halogenated anilines. It is likely to interact with biological macromolecules such as proteins, DNA, and RNA, potentially leading to toxicity or carcinogenicity. The iodine atoms may facilitate the formation of reactive intermediates that can bind covalently to these macromolecules, disrupting their normal function.
Comparison with Similar Compounds
2,4,6-Triiodoaniline: Contains an additional iodine atom, leading to different reactivity and applications.
2,6-Diiodo-4-methylaniline: Similar structure but with different substitution pattern, affecting its chemical properties.
4-Chloro-2-methylaniline:
Uniqueness: 2,4-Diiodo-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of two iodine atoms enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-diiodo-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCBRYCMVVHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462836 | |
Record name | 2,4-Diiodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-09-4 | |
Record name | 2,4-Diiodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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